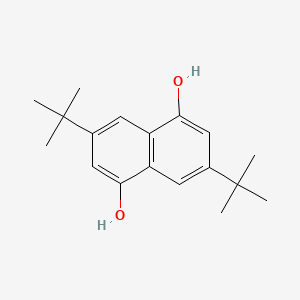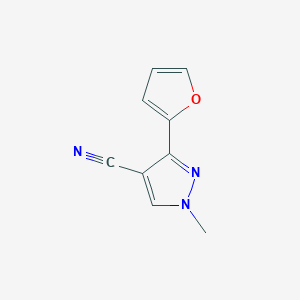
3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and pyrazole moieties in its structure allows for a variety of chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carbonitrile typically involves the condensation of furan derivatives with pyrazole precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with furan-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and acyl chlorides.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)-1-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
3-(Pyridin-2-yl)-1-methyl-1H-pyrazole-4-carbonitrile: Contains a pyridine ring instead of a furan ring.
Uniqueness
3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61619-54-3 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-(furan-2-yl)-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-12-6-7(5-10)9(11-12)8-3-2-4-13-8/h2-4,6H,1H3 |
InChI Key |
OBLFIBMSJKUQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7,9-Trimethyl-5H-furo[3,2-g][1]benzopyran-5-ylidene)hydroxylamine](/img/structure/B14581275.png)
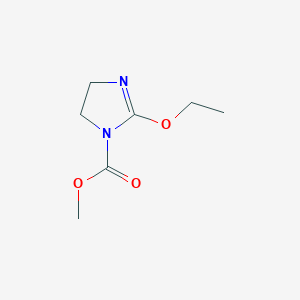
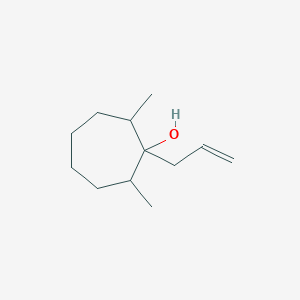
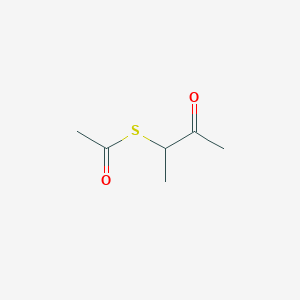
![2,6-Dimethyl-2-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14581298.png)
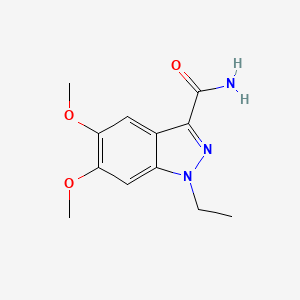
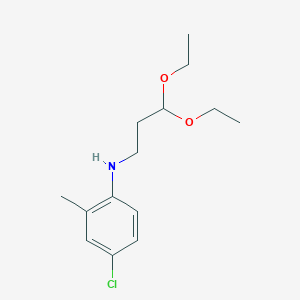
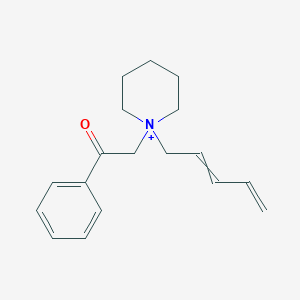
![[(2R,4S)-4-(Propan-2-yl)oxetan-2-yl]methanol](/img/structure/B14581326.png)
![N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]acetamide](/img/structure/B14581330.png)
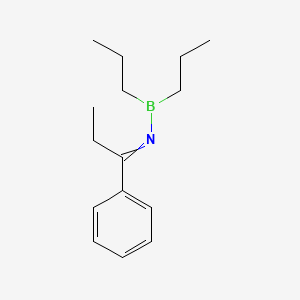
![N-(1,3-Thiazol-2-YL)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14581348.png)
